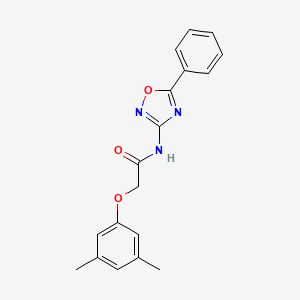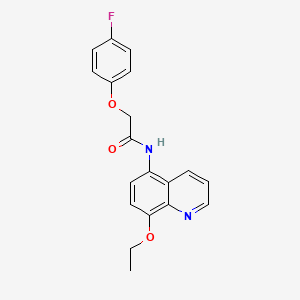
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimetilfenoxi)-N-(5-fenil-1,2,4-oxadiazol-3-il)acetamida es un compuesto orgánico que presenta una estructura compleja con componentes tanto aromáticos como heterocíclicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,5-dimetilfenoxi)-N-(5-fenil-1,2,4-oxadiazol-3-il)acetamida típicamente implica varios pasos:
Formación de ácido 3,5-dimetilfenoxiacético: Esto se puede lograr haciendo reaccionar 3,5-dimetilfenol con ácido cloroacético en presencia de una base como el hidróxido de sodio.
Síntesis de 5-fenil-1,2,4-oxadiazol: Este heterociclo se puede sintetizar haciendo reaccionar benzonitrilo con clorhidrato de hidroxilamina, seguido de ciclización con anhídrido acético.
Reacción de acoplamiento: El paso final implica el acoplamiento del ácido 3,5-dimetilfenoxiacético con el 5-fenil-1,2,4-oxadiazol utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, disolventes más ecológicos y catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los anillos aromáticos en el compuesto pueden sufrir reacciones de oxidación, formando potencialmente quinonas u otros derivados oxidados.
Reducción: El anillo oxadiazol se puede reducir en condiciones específicas para formar aminas u otros productos reducidos.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden emplear agentes halogenantes, agentes nitrantes o reactivos organometálicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, 2-(3,5-dimetilfenoxi)-N-(5-fenil-1,2,4-oxadiazol-3-il)acetamida se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas rutas de reacción y el desarrollo de nuevos materiales.
Biología y medicina
En biología y medicina, este compuesto podría investigarse por su potencial como agente farmacéutico. La presencia del anillo oxadiazol, en particular, es de interés debido a su conocida bioactividad. Podría explorarse para propiedades antimicrobianas, antiinflamatorias o anticancerígenas.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos. Su estabilidad y reactividad lo convierten en un componente versátil en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo por el cual 2-(3,5-dimetilfenoxi)-N-(5-fenil-1,2,4-oxadiazol-3-il)acetamida ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, modulando su actividad. El anillo oxadiazol podría desempeñar un papel clave en la unión a estos objetivos moleculares, influyendo en las vías involucradas en la señalización celular o el metabolismo.
Comparación Con Compuestos Similares
Compuestos similares
2-(3,5-dimetilfenoxi)-N-(5-metil-1,2,4-oxadiazol-3-il)acetamida: Estructura similar pero con un grupo metilo en lugar de un grupo fenilo en el anillo oxadiazol.
2-(3,5-dimetilfenoxi)-N-(5-etil-1,2,4-oxadiazol-3-il)acetamida: Estructura similar pero con un grupo etilo en lugar de un grupo fenilo en el anillo oxadiazol.
Singularidad
La singularidad de 2-(3,5-dimetilfenoxi)-N-(5-fenil-1,2,4-oxadiazol-3-il)acetamida radica en su combinación específica de grupos funcionales y sistemas aromáticos. Esta combinación puede conferir propiedades físicas, químicas y biológicas únicas, lo que la convierte en un compuesto valioso para la investigación y la aplicación en diversos campos.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(22)19-18-20-17(24-21-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Clave InChI |
CKXFMBDRFYWCBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332922.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11332942.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332948.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
![3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11332968.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)

![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11332993.png)

